molecular formula C8H10N2O2S B14594427 N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine CAS No. 61076-28-6

N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine

Cat. No.: B14594427
CAS No.: 61076-28-6
M. Wt: 198.24 g/mol
InChI Key: HHSNEJUNHNUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine is an organic compound that belongs to the class of amines It features a methyl group attached to a nitrogen atom, which is further connected to a 3-nitrophenyl group through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine typically involves the reaction of N-methylmethanamine with 3-nitrobenzenethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as potassium tert-butoxide and solvents like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine: Similar structure but with the nitro group in the para position.

    N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine: Reduction product with an amino group instead of a nitro group.

    N-Methyl-N-[(3-nitrophenyl)thio]methanamine: Similar structure with a thioether linkage instead of a sulfanyl linkage.

Uniqueness

N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

61076-28-6

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-methyl-N-(3-nitrophenyl)sulfanylmethanamine

InChI

InChI=1S/C8H10N2O2S/c1-9(2)13-8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3

InChI Key

HHSNEJUNHNUGJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)SC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.